molecular formula C13H9Cl2NO B1452987 5-(2,6-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187169-24-9

5-(2,6-Dichlorobenzoyl)-2-methylpyridine

Cat. No. B1452987
M. Wt: 266.12 g/mol
InChI Key: IROJJHCYQHLOHZ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 53524693

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,6-Dichlorobenzoyl chloride with a suitable amine or pyridine derivative. The specific synthetic route would depend on the desired substitution pattern and functional groups. For instance, one possible method could be the reaction of 2,6-Dichlorobenzoyl chloride with 2-methylpyridine under appropriate conditions .


Molecular Structure Analysis

The molecular structure of 5-(2,6-Dichlorobenzoyl)-2-methylpyridine consists of a pyridine ring substituted with a 2,6-dichlorobenzoyl group at one position and a methyl group at another. The 2,6-dichlorobenzoyl moiety imparts aromatic character to the compound, while the methyl group introduces steric effects .


Physical And Chemical Properties Analysis

  • Molar Refractivity : 46.3 cm³/mol

Scientific Research Applications

  • Organic Synthesis

    • 2,6-Dichlorobenzoyl chloride acts as an important intermediate in organic synthesis .
    • It is used in the preparation of various organic compounds .
  • Pharmaceuticals

    • This compound is also used in the pharmaceutical industry .
    • It could be used in the synthesis of various pharmaceutical compounds .
  • Agrochemicals

    • 2,6-Dichlorobenzoyl chloride is used in the agrochemical industry .
    • It could be used in the synthesis of various agrochemicals .
  • Dyestuffs

    • This compound is used in the dyestuff industry .
    • It could be used in the synthesis of various dyes .
  • Protease Inhibitors

    • It is employed in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of Cys and Ser proteases .
  • Esterification

    • It undergoes esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene .
  • Preparation of 1-acyliridoles and (-)-aspicilin

    • 2,6-Dichlorobenzoyl chloride is used in the preparation of 1-acyliridoles and (-)-aspicilin .
  • Esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene

    • 2,6-Dichlorobenzoyl chloride undergoes esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene .
  • Preparation of 1-acyliridoles and (-)-aspicilin

    • 2,6-Dichlorobenzoyl chloride is used in the preparation of 1-acyliridoles and (-)-aspicilin .
  • Esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene

    • 2,6-Dichlorobenzoyl chloride undergoes esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene .

Safety And Hazards

  • Storage : Store it as a combustible, corrosive hazardous material (Storage Class Code 8A) .

properties

IUPAC Name

(2,6-dichlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROJJHCYQHLOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223254
Record name (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dichlorobenzoyl)-2-methylpyridine

CAS RN

1187169-24-9
Record name (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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